molecular formula C18H21NO5S B2367386 methyl 2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetate CAS No. 425427-30-1

methyl 2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetate

Cat. No. B2367386
CAS RN: 425427-30-1
M. Wt: 363.43
InChI Key: MNFLSUZGQQQKDC-UHFFFAOYSA-N
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Description

“Methyl 2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetate” is a chemical compound with the molecular formula C18H21NO5S . It is a complex organic molecule that contains elements such as carbon, hydrogen, nitrogen, oxygen, and sulfur .


Molecular Structure Analysis

The molecular structure of “methyl 2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetate” is determined by its molecular formula, C18H21NO5S . This compound contains an ethoxy group (-OCH2CH3), a sulfonyl group (-SO2-), and an anilino group (-NH2), all attached to a central acetate group .

Scientific Research Applications

Stability and Degradation

Methyl 2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetate and its derivatives demonstrate significant roles in the stability and degradation mechanisms of certain compounds. For example, in a study of the anticancer agent [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid, it was found that similar compounds degrade more rapidly via unimolecular elimination, indicating the significance of electron delocalization and structural features on the stability of these compounds (Pretzer & Repta, 1987).

Synthesis and Chemical Transformations

The compound has applications in various synthesis processes. For instance, it is involved in the simplest synthesis of methyl 4-amino-2,2-dioxo-2,5-dihydro-1,2λ6-oxathiole-3-carboxylates (Dobrydnev, Vashchenko, & Volovenko, 2018). It also plays a role in the synthesis of 4-sulfoalkanoic acids, a class of dianionic-headed surfactants, through radical addition and subsequent oxidation processes (Jiang & Xu, 2017).

Coordination and Metal Complex Formation

This compound is involved in the formation of metal complexes. For example, the reaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene led to the synthesis of various compounds, including 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridyl)-2,3-dihydro-1H-benzo[d]imidazole, which has been crystallographically characterized (Bermejo et al., 2000).

Structural Characterization

Structural characterization of related compounds, such as azilsartan methyl ester ethyl acetate hemisolvate, provides insights into the molecular structure and potential applications of these compounds in various fields, including pharmaceuticals (Li et al., 2015).

Mechanism of Action

The mechanism of action of “methyl 2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetate” is not specified in the available literature. The mechanism of action for a compound typically refers to how it interacts with biological systems, which is not applicable for all chemical compounds .

Safety and Hazards

The safety and hazards associated with “methyl 2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetate” are not specified in the available literature. It’s important to handle all chemical compounds with care and use appropriate safety measures, such as wearing protective clothing and working in a well-ventilated area .

properties

IUPAC Name

methyl 2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-4-24-16-9-7-15(8-10-16)19(13-18(20)23-3)25(21,22)17-11-5-14(2)6-12-17/h5-12H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFLSUZGQQQKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

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